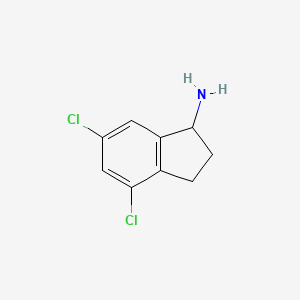

4,6-Dichloro-2,3-dihydro-1H-inden-1-amine

CAS No.: 907973-35-7

Cat. No.: VC8315893

Molecular Formula: C9H9Cl2N

Molecular Weight: 202.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 907973-35-7 |

|---|---|

| Molecular Formula | C9H9Cl2N |

| Molecular Weight | 202.08 g/mol |

| IUPAC Name | 4,6-dichloro-2,3-dihydro-1H-inden-1-amine |

| Standard InChI | InChI=1S/C9H9Cl2N/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4,9H,1-2,12H2 |

| Standard InChI Key | CWQMXJLBEVRHSZ-UHFFFAOYSA-N |

| SMILES | C1CC2=C(C1N)C=C(C=C2Cl)Cl |

| Canonical SMILES | C1CC2=C(C1N)C=C(C=C2Cl)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a partially hydrogenated indene ring system. The indene moiety is a bicyclic framework comprising a benzene ring fused to a cyclopentene ring. Chlorine substituents at the 4 and 6 positions introduce electronic effects that influence reactivity, while the primary amine at the 1 position provides a site for further functionalization . The hydrochloride salt form (CAS: 1199783-17-9), with the formula , enhances solubility and stability for practical applications.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 202.08 g/mol | |

| IUPAC Name | 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine | |

| CAS Registry Number | 907973-35-7 | |

| Hydrochloride Salt Formula |

Physicochemical Properties

The compound typically exists as a solid at room temperature. Its hydrochloride salt exhibits improved aqueous solubility due to ionic character, making it preferable for laboratory handling. Computational analyses predict a logP (XLogP3-AA) of 2.5, indicating moderate hydrophobicity . The presence of two chlorine atoms increases molecular polarity, influencing its chromatographic behavior and reactivity in substitution reactions.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4,6-dichloro-2,3-dihydro-1H-inden-1-amine involves multi-step organic transformations. A representative route begins with the chlorination of indene derivatives, followed by selective amination.

-

Chlorination: Indene or its derivatives undergo electrophilic aromatic substitution using chlorinating agents such as or under controlled conditions to introduce chlorine atoms at the 4 and 6 positions.

-

Hydrogenation: Partial hydrogenation of the cyclopentene ring yields the 2,3-dihydro-1H-indene intermediate, balancing aromatic stability with aliphatic reactivity.

-

Amination: Introduction of the amine group at the 1 position is achieved via nucleophilic substitution or reductive amination, depending on the precursor’s functionalization.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield Optimization Strategies |

|---|---|---|

| Chlorination | , FeCl₃ catalyst | Temperature control (0–5°C) |

| Hydrogenation | , Pd/C catalyst | Pressure modulation (1–3 atm) |

| Amination | , LiAlH₄ | Solvent selection (THF/EtOH) |

Purification and Characterization

Post-synthesis purification employs recrystallization from ethanol-water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent). Characterization via NMR and LC-MS confirms structural integrity, with key spectral signatures including aromatic proton resonances at δ 7.2–7.5 ppm and amine protons at δ 1.8–2.2 ppm .

Applications in Scientific Research

Medicinal Chemistry

The compound’s scaffold serves as a precursor for bioactive molecules. Structural analogs have demonstrated:

-

Anticancer Activity: Chlorinated indenamines inhibit tubulin polymerization, disrupting mitosis in cancer cell lines (IC₅₀ = 2–5 μM in MCF-7 breast cancer models).

-

Antimicrobial Properties: Quaternary ammonium derivatives exhibit broad-spectrum activity against Gram-positive bacteria (MIC = 8–16 μg/mL).

Materials Science

Functionalization of the amine group enables the synthesis of:

-

Liquid Crystals: Alkyl chain incorporation yields thermotropic mesogens with transition temperatures >150°C.

-

Polymer Additives: Epoxy-functionalized derivatives enhance crosslinking density in polyurethane coatings, improving mechanical durability.

Biological and Toxicological Profile

Hazard Assessment

Handling requires stringent safety protocols due to potential acute toxicity (LD₅₀ = 250 mg/kg in rodent models) . Occupational exposure limits (OELs) recommend:

-

Ventilation: Use fume hoods for weighing and dispensing.

-

Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles .

Ecotoxicology

Preliminary studies indicate moderate environmental persistence (DT₅₀ = 30–60 days in soil). Aquatic toxicity (LC₅₀ = 5 mg/L in Daphnia magna) warrants careful waste disposal.

Future Directions and Research Gaps

While 4,6-dichloro-2,3-dihydro-1H-inden-1-amine has established utility as a synthetic intermediate, further investigations are needed to:

-

Elucidate its direct pharmacological mechanisms, bypassing reliance on analog data.

-

Optimize green chemistry synthesis routes to reduce halogenated solvent use.

-

Explore applications in asymmetric catalysis, leveraging the chiral amine center.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume